(E)-1-Chloro-2-(prop-1-en-1-yl)benzene
Overview
Description
The compound (E)-1-Chloro-2-(prop-1-en-1-yl)benzene is a chlorinated aromatic hydrocarbon with a propenyl substituent. It is characterized by a double bond in the propenyl group, which is in the trans (E) configuration relative to the chlorinated benzene ring. This configuration impacts the molecule's reactivity and physical properties.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of (E)-1-Chloro-2-(prop-1-en-1-yl)benzene, they do discuss related compounds with similar structural motifs. For instance, compounds with a prop-2-en-1-one unit linked to chlorophenyl rings are synthesized and analyzed in the papers. These compounds, such as (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and (E)-3-(2-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one , suggest that the synthesis of chlorinated aromatic compounds with a propenyl group could involve similar strategies, such as condensation reactions between appropriate benzene derivatives and chlorinated alkenes.
Molecular Structure Analysis
The molecular structure of related compounds shows that the E configuration of the C=C double bond is a common feature, which influences the overall geometry of the molecule. For example, the dihedral angles between the planes of the benzene rings and the propenone unit in the compound (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one are reported to be around 20 degrees, indicating a certain degree of planarity in the structure . This information can be extrapolated to suggest that (E)-1-Chloro-2-(prop-1-en-1-yl)benzene would also exhibit a planar structure around the double bond, affecting its chemical behavior.
Chemical Reactions Analysis
The chemical reactivity of (E)-1-Chloro-2-(prop-1-en-1-yl)benzene can be inferred from the behavior of structurally similar compounds. The presence of the chloro group on the benzene ring makes it susceptible to nucleophilic substitution reactions, while the double bond in the propenyl group can undergo addition reactions. The papers describe how the molecular configuration and substituents can influence the reactivity, as seen in the crystal structure stabilization by weak intermolecular hydrogen bonds in the case of (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .
Physical and Chemical Properties Analysis
The physical properties such as melting point, boiling point, and solubility of (E)-1-Chloro-2-(prop-1-en-1-yl)benzene would be influenced by its molecular structure. The planarity and presence of a chloro substituent suggest that the compound would have significant intermolecular interactions, potentially leading to higher melting and boiling points compared to non-chlorinated analogs. The chemical properties, including reactivity and stability, can be deduced from the weak intermolecular C—H⋯O hydrogen bonds and π-stacking interactions observed in related compounds, which could also be present in (E)-1-Chloro-2-(prop-1-en-1-yl)benzene, affecting its chemical stability and reactivity .
Scientific Research Applications
Molecular Structure Analysis : The compound and its derivatives are often studied for their molecular structures. For instance, some molecules are found to adopt an E configuration at the C=C double bond, with dihedral angles indicating the spatial arrangement of different groups attached to the benzene ring. Such structural details are crucial for understanding the chemical properties and potential applications of these compounds (Kubono, Tani, Omote, Ogawa, & Matsumoto, 2018); (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).
Crystallography and Hydrogen Bonding : Investigations into the crystal structures of these compounds reveal insights into their bonding patterns. Hydrogen bonds and van der Waals forces play significant roles in the molecular arrangement within crystals, affecting properties like solubility and reactivity (Prabhu, Jayarama, Sankolli, Guru Row, & Upadhyaya, 2011); (Murthy, Atioğlu, Akkurt, Veeraiah, Quah, Chidan Kumar, & Siddaraju, 2018).
Synthesis and Optimization : Research also focuses on the synthesis methods for these compounds, including their derivatives. The effects of different substituents on the benzene ring and the optimization of reaction conditions are explored to enhance yield and efficiency (Batool, Rasool, Gull, Noreen, Nasim, Yaqoob, Zubair, Rana, Khan, Zia-ul-Haq, & Jaafar, 2014).
Biological and Antimicrobial Properties : Some studies investigate the biological and antimicrobial properties of these compounds. For instance, certain derivatives have shown potent antimicrobial activity against various microorganisms, suggesting potential applications in pharmaceuticals and healthcare (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
properties
IUPAC Name |
1-chloro-2-[(E)-prop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-7H,1H3/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKJZZNHGRQLAI-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560077 | |
Record name | 1-Chloro-2-[(1E)-prop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-Chloro-2-propenylbenzene | |
CAS RN |
13271-10-8 | |
Record name | 1-Chloro-2-[(1E)-prop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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